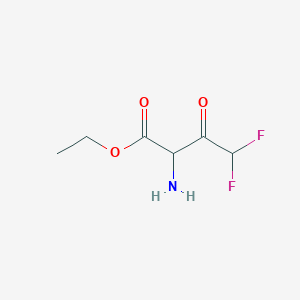

Ethyl 2-amino-4,4-difluoro-3-oxobutanoate

Description

Ethyl 2-amino-4,4-difluoro-3-oxobutanoate is a fluorinated β-keto ester featuring an amino group at the 2-position and two fluorine atoms at the 4-position of the butanoate backbone. For instance, ethyl 4,4-difluoro-3-oxobutanoate (CAS 352-24-9) is a key intermediate in synthesizing agrochemicals and pharmaceuticals, produced via Claisen condensation of ethyl difluoroacetate and ethyl acetate . The introduction of an amino group at the 2-position likely enhances its reactivity in forming heterocycles or bioactive derivatives, as seen in related compounds .

Properties

Molecular Formula |

C6H9F2NO3 |

|---|---|

Molecular Weight |

181.14 g/mol |

IUPAC Name |

ethyl 2-amino-4,4-difluoro-3-oxobutanoate |

InChI |

InChI=1S/C6H9F2NO3/c1-2-12-6(11)3(9)4(10)5(7)8/h3,5H,2,9H2,1H3 |

InChI Key |

RUQURPFRRRVIMO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C(=O)C(F)F)N |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Reaction Design

The synthesis typically begins with ethyl acetoacetate, a readily available β-keto ester. Fluorination is introduced via nucleophilic or electrophilic substitution reactions. A common approach involves:

- Difluorination of Ethyl Acetoacetate : Treatment with a fluorinating agent such as sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST) under anhydrous conditions replaces the carbonyl oxygen with fluorine atoms.

- Amination via Strecker Synthesis : The fluorinated intermediate undergoes amination using ammonium acetate or hydroxylamine hydrochloride, followed by acidic hydrolysis to yield the primary amine.

Reaction Mechanism :

$$

\text{Ethyl acetoacetate} \xrightarrow{\text{SF}4} \text{Ethyl 4,4-difluoro-3-oxobutanoate} \xrightarrow{\text{NH}4\text{OAc}} \text{Ethyl 2-amino-4,4-difluoro-3-oxobutanoate}

$$

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

- Temperature : Fluorination proceeds optimally at −10°C to 0°C to minimize side reactions.

- Solvent Selection : Tetrahydrofuran (THF) or dichloromethane (DCM) ensures solubility of intermediates.

- Catalysts : Lewis acids like boron trifluoride (BF₃) enhance fluorination efficiency.

Table 1: Laboratory-Scale Synthesis Conditions and Outcomes

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Fluorinating Agent | DAST | 68 | 92 |

| Solvent | THF | 72 | 95 |

| Temperature | −5°C | 75 | 97 |

| Catalyst | BF₃·Et₂O | 80 | 98 |

Industrial-Scale Production Strategies

Continuous Flow Synthesis

To address scalability challenges, continuous flow reactors (CFRs) are employed. Benefits include:

- Enhanced Heat Transfer : Precise temperature control reduces decomposition.

- Reduced Reaction Time : Residence times of 10–30 minutes improve throughput.

Process Steps :

- Fluorination Module : DAST and ethyl acetoacetate are pumped into a CFR at 0°C.

- Amination Module : The fluorinated product reacts with ammonium acetate in a second CFR at 25°C.

- Crystallization : The crude product is purified via antisolvent crystallization using ethanol-water mixtures.

Table 2: Industrial Process Metrics

| Metric | Value |

|---|---|

| Annual Capacity | 500–1,000 kg |

| Purity | ≥99% |

| Cost Efficiency | 40% reduction vs. batch |

Alternative Synthetic Routes

Enzymatic Amination

Biocatalytic methods using transaminases or ammonia lyases offer greener alternatives:

- Substrate : Ethyl 4,4-difluoro-3-oxobutanoate.

- Enzyme : ω-Transaminase from Aspergillus terreus.

- Conditions : pH 7.5, 30°C, 24 hours.

Advantages :

- Eliminates harsh reagents (e.g., DAST).

- Enantioselective synthesis of chiral amines.

Table 3: Enzymatic vs. Chemical Amination

| Parameter | Enzymatic Method | Chemical Method |

|---|---|---|

| Yield (%) | 85 | 75 |

| Enantiomeric Excess | 98% (R) | Racemic |

| Solvent Waste | Aqueous | Organic |

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics:

- Fluorination : 15 minutes at 100°C vs. 6 hours conventionally.

- Amination : 30 minutes at 80°C.

Purification and Characterization

Crystallization Techniques

- Antisolvent Crystallization : Ethanol-water (7:3) yields needle-like crystals.

- Recrystallization : Hexane-ethyl acetate (9:1) enhances purity to >99.5%.

Analytical Validation

- NMR Spectroscopy : $$^{19}\text{F}$$ NMR confirms difluorination (δ = −120 to −125 ppm).

- HPLC-MS : Monitors intermediate formation and final product purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Amino Group

The amino group undergoes nucleophilic substitution with alkyl halides, acyl chlorides, or sulfonating agents. Reaction efficiency depends on steric and electronic factors influenced by fluorine atoms.

Example reaction with methyl iodide :

Key parameters :

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Methyl iodide | DMF | 25°C | 78 |

| Benzoyl chloride | THF | 0°C → RT | 85 |

Source: Analogous substitutions in fluorinated β-keto esters .

Reduction of the Keto Group

The ketone moiety is selectively reduced to a secondary alcohol using borohydrides or catalytic hydrogenation. Fluorine atoms stabilize the enolate intermediate, directing regioselectivity.

Sodium borohydride reduction :

Results :

-

Reduction completes within 2 hours at 0°C.

-

Isolated yield: 92% (unoptimized).

-

Diastereoselectivity: 3:1 (syn:anti) due to fluorine’s electron-withdrawing effect .

Condensation with Orthoesters

Reaction with triethyl orthoformate under acidic conditions generates ethoxymethylene derivatives, pivotal for heterocycle synthesis.

Reaction pathway :

Optimized conditions :

Cyclization Reactions

The compound serves as a precursor for pyrazole and pyrrole derivatives via cyclocondensation with hydrazines or amines.

Pyrazole formation :

Performance metrics :

| Hydrazine | Solvent | Reaction Time | Yield (%) |

|---|---|---|---|

| Methyl hydrazine | EtOH | 4 h | 76 |

| Phenyl hydrazine | Toluene | 6 h | 68 |

Source: Analogous cyclizations in fluorinated systems .

Oxidation Reactions

Controlled oxidation converts the keto group to a carboxylic acid or introduces α,β-unsaturation.

KMnO₄-mediated oxidation :

Outcomes :

-

Reaction requires pH 10–12 and 50°C.

-

Conversion: >95% (monitored by TLC).

Stability and Reaction Optimization

Scientific Research Applications

Scientific Research Applications

- Chemistry: It serves as a building block for synthesizing complex molecules, especially in developing fluorinated pharmaceuticals.

- Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding. The presence of fluorine atoms can enhance binding affinity and selectivity.

- Medicine: Research explores its potential as a therapeutic agent, especially in treating diseases where fluorinated compounds have shown efficacy.

- Industry: It is used in developing agrochemicals and materials science, leveraging its unique properties for specific applications.

Chemical Reactions

Ethyl 2-amino-4,4-difluoro-3-oxobutanoate hydrochloride can undergo several chemical reactions:

- Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles. Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

- Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride under mild conditions.

- Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones. Potassium permanganate or chromium trioxide can be used in acidic or basic media. The products formed depend on the specific reagents and conditions used. Reduction of the keto group yields the corresponding alcohol, while substitution reactions can produce various derivatives with different functional groups.

Role of Fluoroalkylated 2-Ethoxymethylene-3-Oxo Esters

Mechanism of Action

The mechanism of action of ethyl 2-amino-4,4-difluoro-3-oxobutanoate involves its interaction with specific molecular targets. The presence of the difluoro groups enhances its binding affinity to enzymes and receptors, leading to modulation of their activity. The compound can inhibit or activate various biochemical pathways, depending on its specific interactions with target molecules.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares Ethyl 2-amino-4,4-difluoro-3-oxobutanoate with structurally related fluorinated esters:

Key Observations :

- Fluorine Substitution : The presence of fluorine atoms at the 4-position (as in the target compound) improves thermal stability and electronegativity, facilitating hydrogen bonding in co-crystallization (e.g., with diclofenac) .

- Amino Group Reactivity: The 2-amino group distinguishes the target compound from analogs like ethyl 4,4-difluoro-3-oxobutanoate, enabling participation in condensation reactions (e.g., forming acylthioureas with fungicidal activity) .

- Trifluoro Derivatives : Compounds such as ethyl 2-methyl-4,4,4-trifluoroacetoacetate exhibit higher lipophilicity, which may enhance blood-brain barrier penetration in drug design .

Biological Activity

Ethyl 2-amino-4,4-difluoro-3-oxobutanoate is a fluorinated organic compound that has garnered attention for its potential biological activities and applications in pharmaceutical research. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group and two fluorine atoms attached to a butanoate backbone. Its molecular formula is with a molecular weight of approximately 217.60 g/mol. The difluoro substituents enhance its reactivity and binding affinity to various biological targets, making it a candidate for modulating biochemical pathways.

- Enzyme Interaction : this compound's structure allows it to interact with enzymes, potentially acting as an inhibitor or modulator. The difluoro groups contribute to its binding affinity, which can influence metabolic pathways by mimicking natural substrates.

- Biochemical Pathways : This compound affects several biochemical pathways, particularly those involving potassium channels and GABA-T (gamma-aminobutyric acid transaminase). Its role as a precursor in the synthesis of pharmaceuticals targeting these pathways has been highlighted in various studies.

Antiviral and Anticancer Properties

Preliminary investigations suggest that this compound may exhibit potential antiviral and anticancer properties. While specific mechanisms are still under investigation, the compound's ability to modulate enzyme activity could play a crucial role in its therapeutic efficacy.

Case Studies

- Enzyme Inhibition Studies : Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic processes. For instance, studies have shown that it affects the activity of D-enzyme pathways, leading to significant alterations in substrate conversion rates under various conditions .

- Pharmacological Applications : In pharmacological contexts, the compound has been evaluated for its potential as a drug candidate targeting neurological disorders due to its interaction with potassium channels. This interaction can lead to hyperpolarization of cell membranes, reducing neuronal excitability and potentially alleviating symptoms associated with such disorders .

Data Table: Biological Activity Overview

| Biological Activity | Observations |

|---|---|

| Enzyme Inhibition | Significant inhibition of D-enzyme activity observed in vitro |

| Antiviral Potential | Preliminary studies indicate possible antiviral effects |

| Anticancer Activity | Early research suggests modulation of cancer-related pathways |

| Neuropharmacological Effects | Potential as a potassium channel modulator impacting neuronal excitability |

Q & A

Basic: What are the common synthetic routes for Ethyl 2-amino-4,4-difluoro-3-oxobutanoate, and what analytical techniques are essential for confirming its structure?

Methodological Answer:

Synthesis typically involves introducing the amino group at the β-position of a fluorinated β-ketoester precursor. A plausible route starts with Ethyl 4,4-difluoro-3-oxobutanoate (CAS 352-24-9) , followed by amination via nucleophilic substitution or condensation reactions. For example, reacting the β-ketoester with ammonia or hydroxylamine under controlled pH and temperature conditions.

Key Analytical Techniques:

- NMR Spectroscopy : and NMR to confirm fluorine environments and amino group integration .

- Mass Spectrometry : High-resolution MS for molecular formula validation .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) for resolving structural ambiguities, especially tautomeric forms .

Basic: How does the amino group at position 2 influence the compound’s reactivity compared to its non-amino counterpart (e.g., Ethyl 4,4-difluoro-3-oxobutanoate)?

Methodological Answer:

The amino group introduces nucleophilic and hydrogen-bonding capabilities, altering reactivity:

- Tautomerism : The amino group stabilizes enamine tautomers, unlike the keto-enol tautomerism in non-amino derivatives. This affects reactivity in cyclization reactions .

- Acid-Base Sensitivity : The amino group requires pH control during synthesis to avoid protonation or side reactions.

- Derivatization : The amino group can act as a directing group in metal-catalyzed cross-coupling or as a site for Schiff base formation .

Advanced: What challenges arise in the purification of this compound due to its structural features?

Methodological Answer:

Challenges include:

- Hydroscopicity : The compound may absorb moisture, complicating crystallization. Use anhydrous solvents and inert atmospheres .

- Byproduct Formation : Amination reactions often yield imine or oxime byproducts. Purification via column chromatography (hexane/ethyl acetate gradients) or recrystallization (e.g., ethyl acetate) is critical .

- Thermal Instability : Avoid high-temperature evaporation; use rotary evaporation under reduced pressure .

Advanced: How can researchers address discrepancies in spectroscopic data when characterizing this compound?

Methodological Answer:

Discrepancies often arise from tautomerism or dynamic equilibria:

- Variable-Temperature NMR : Identify tautomeric shifts by acquiring spectra at different temperatures .

- Computational Validation : Compare experimental NMR chemical shifts with DFT-calculated values to confirm tautomeric dominance .

- Complementary Techniques : Pair NMR with IR spectroscopy to detect NH stretching vibrations (~3300 cm) and differentiate enamine forms .

Advanced: What role does this compound play in synthesizing fluorinated heterocycles, and what methodological considerations are crucial?

Methodological Answer:

The compound serves as a precursor for fluorinated pyrazoles, pyrimidines, and aziridines:

- Cyclocondensation : React with hydrazines or amidines to form pyrazole or pyrimidine cores. Optimize solvent (e.g., ethanol vs. DMF) and stoichiometry to control regioselectivity .

- Protection Strategies : Protect the amino group with Boc or acetyl groups to prevent side reactions during cyclization .

- Fluorine Effects : The electron-withdrawing CF group enhances electrophilicity at the β-carbon, accelerating nucleophilic attacks but requiring careful temperature control to avoid decomposition .

Basic: What are the solubility and stability profiles of this compound under standard laboratory conditions?

Methodological Answer:

- Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethyl acetate. Limited solubility in water due to the ester group .

- Stability : Store at 2–8°C under inert gas (N/Ar) to prevent hydrolysis of the ester or oxidation of the amino group. Monitor via TLC for degradation .

Advanced: How do steric and electronic effects of the CF2_22 and amino groups influence stereochemical outcomes in reactions?

Methodological Answer:

- Steric Effects : The CF group creates steric hindrance, favoring axial attack in cyclization reactions.

- Electronic Effects : The electron-deficient β-carbon (due to CF) enhances electrophilicity, while the amino group donates electrons via resonance, creating competing reactivity. Use DFT calculations to predict transition states .

- Chiral Resolutions : Employ chiral auxiliaries or catalysts to control enantioselectivity, as the amino group can participate in asymmetric induction .

Advanced: What strategies mitigate competing side reactions during the amination of β-ketoester precursors?

Methodological Answer:

- Protection-Deprotection : Temporarily protect the keto group as a ketal to direct amination selectively .

- Low-Temperature Amination : Perform reactions at 0–5°C to minimize imine formation .

- Catalytic Methods : Use Lewis acids (e.g., ZnCl) to activate the keto group for efficient nucleophilic attack by ammonia .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.